molecular formula C18H18N2O3 B4963439 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine

4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine

Cat. No. B4963439
M. Wt: 310.3 g/mol
InChI Key: FQMFOYPCVNLHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine varies depending on its application. In medicinal chemistry, it has been proposed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, it has been utilized for its ability to act as a photochromic compound, changing its color and fluorescence properties upon exposure to light. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various compounds, with its oxazine ring serving as a key building block.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit fluorescence properties, making it useful for imaging applications. However, its effects on biochemical and physiological processes are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine in lab experiments is its versatility as an intermediate for the synthesis of various compounds. Its ability to exhibit fluorescence properties also makes it useful for imaging applications. However, its limitations include its potential toxicity and the need for careful handling due to its explosive properties.

Future Directions

There are several future directions for the study of 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine. In medicinal chemistry, further studies could investigate its potential as a novel anticancer agent and its mechanism of action. In materials science, researchers could explore its photochromic properties and its potential applications in sensors and imaging. In organic synthesis, it could be utilized as a building block for the synthesis of new compounds with unique properties.

Synthesis Methods

The synthesis of 4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine involves the reaction of 4-nitrobenzaldehyde, acetophenone, and dimedone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the oxazine ring.

Scientific Research Applications

4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-4H-1,3-oxazine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In organic synthesis, it has been utilized as a versatile intermediate for the synthesis of various compounds.

properties

IUPAC Name

4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2)12-16(13-8-10-15(11-9-13)20(21)22)23-17(19-18)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFOYPCVNLHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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